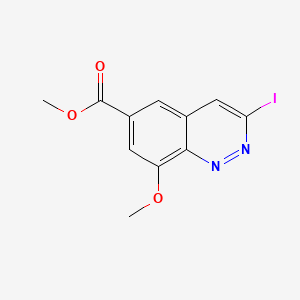

Methyl 3-iodo-8-methoxycinnoline-6-carboxylate

Description

Methyl 3-iodo-8-methoxycinnoline-6-carboxylate is a heterocyclic aromatic compound featuring a cinnoline core substituted with iodine at position 3, a methoxy group at position 8, and a methyl ester at position 5. Cinnoline derivatives are of significant interest in medicinal chemistry and materials science due to their electron-deficient aromatic systems, which enable diverse reactivity and applications in drug discovery, agrochemicals, and crystallography .

Properties

Molecular Formula |

C11H9IN2O3 |

|---|---|

Molecular Weight |

344.10 g/mol |

IUPAC Name |

methyl 3-iodo-8-methoxycinnoline-6-carboxylate |

InChI |

InChI=1S/C11H9IN2O3/c1-16-8-4-7(11(15)17-2)3-6-5-9(12)13-14-10(6)8/h3-5H,1-2H3 |

InChI Key |

MJKSYTOUAHMMBP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C(=CC(=C1)C(=O)OC)C=C(N=N2)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-iodo-8-methoxycinnoline-6-carboxylate typically involves the iodination of a cinnoline derivative followed by esterification. One common method includes the reaction of 3-iodo-8-methoxycinnoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodo-8-methoxycinnoline-6-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-8-methoxycinnoline-6-carboxylate, while a Suzuki-Miyaura coupling reaction could produce a variety of aryl-substituted cinnoline derivatives.

Scientific Research Applications

Methyl 3-iodo-8-methoxycinnoline-6-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-iodo-8-methoxycinnoline-6-carboxylate involves its interaction with specific molecular targets. The iodine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 3-iodo-8-methoxycinnoline-6-carboxylate with analogous heterocyclic esters, focusing on molecular structure, physical properties, applications, and safety considerations.

Structural and Functional Group Analysis

- Methyl 3-iodo-8-methoxycinnoline-6-carboxylate: Contains a cinnoline core (two nitrogen atoms in a bicyclic system) with iodine (electron-withdrawing), methoxy (electron-donating), and methyl ester groups.

- Methyl 6-fluoroisoquinoline-8-carboxylate: Features an isoquinoline core (one nitrogen in a fused bicyclic system) with fluorine and methyl ester groups. Fluorine’s electronegativity enhances binding affinity in drug candidates compared to iodine’s bulkier profile .

- Ethyl 5-methoxyindole-2-carboxylate : An indole derivative (one nitrogen in a bicyclic system) with methoxy and ethyl ester groups. The ethyl ester may confer higher lipophilicity than methyl esters .

- Methyl salicylate : A simple aromatic ester lacking heterocyclic nitrogen atoms. Its hydroxyl group enables hydrogen bonding, contrasting with the halogenated or methoxy-substituted heterocycles .

Physical Properties and Reactivity

Biological Activity

Methyl 3-iodo-8-methoxycinnoline-6-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 3-iodo-8-methoxycinnoline-6-carboxylate is characterized by its complex structure, which includes a cinnoline core. The presence of iodine and methoxy groups contributes to its unique reactivity and biological profile.

Biological Activity Overview

The compound has been studied for various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that methyl 3-iodo-8-methoxycinnoline-6-carboxylate exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

- Antimicrobial Properties : Some research indicates that this compound displays antimicrobial activity against specific bacterial strains, suggesting potential applications in treating infections.

The biological activity of methyl 3-iodo-8-methoxycinnoline-6-carboxylate can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism, leading to reduced tumor growth.

- Modulation of Signaling Pathways : It has been suggested that this compound can interfere with signaling pathways that regulate cell survival and proliferation.

Case Studies

- Cytotoxicity Assays : In vitro studies demonstrated that methyl 3-iodo-8-methoxycinnoline-6-carboxylate significantly reduced the viability of HeLa and MCF-7 cancer cell lines at concentrations above 10 µM. The IC50 values were determined to be approximately 15 µM for HeLa cells and 20 µM for MCF-7 cells, indicating its potency against these cancer types.

- Antimicrobial Testing : A study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, showing inhibition zones of 12 mm and 10 mm respectively at a concentration of 100 µg/mL.

Data Tables

| Biological Activity | Cell Line / Microorganism | IC50 / Inhibition Zone |

|---|---|---|

| Cytotoxicity | HeLa | 15 µM |

| Cytotoxicity | MCF-7 | 20 µM |

| Antimicrobial | Staphylococcus aureus | 12 mm |

| Antimicrobial | Escherichia coli | 10 mm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.